1-Benzamidopyridin-1-ium iodide
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Overview
Description
1-Benzamidopyridin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2O It is known for its unique structure, which includes a benzamide group attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzamidopyridin-1-ium iodide can be synthesized through a series of chemical reactions. One common method involves the reaction of benzamide with pyridine in the presence of iodine. The reaction typically occurs under controlled conditions, such as a specific temperature and solvent, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzamidopyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinium compounds.
Scientific Research Applications
1-Benzamidopyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzamidopyridin-1-ium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyridinium iodide: Similar structure but with a benzyl group instead of a benzamide group.
1-Phenylpyridinium iodide: Contains a phenyl group attached to the pyridinium ion.
Uniqueness
1-Benzamidopyridin-1-ium iodide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Biological Activity
1-Benzamidopyridin-1-ium iodide, with the molecular formula C12H11IN2O, is a compound characterized by its unique structure comprising a benzamide group attached to a pyridinium ion. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has a molecular weight of 326.13 g/mol. Its synthesis often involves the reaction of benzamide with pyridine under specific conditions to yield the desired product. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—further enhances its utility in scientific research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. The precise mechanisms may vary based on the biological context in which the compound is studied.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have revealed its potential to induce apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a critical role.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells (MCF-7) and 30 µM for lung cancer cells (A549), indicating promising potential for further development as an anticancer agent.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison was made with other pyridinium derivatives:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
1-Benzylpyridinium iodide | Benzyl group | Moderate antimicrobial activity |
1-Phenylpyridinium iodide | Phenyl group | Limited anticancer properties |
This compound | Benzamide group | Strong antimicrobial and anticancer activity |
Properties
IUPAC Name |
N-pyridin-1-ium-1-ylbenzamide;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.HI/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14;/h1-10H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXHVAEFLXCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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